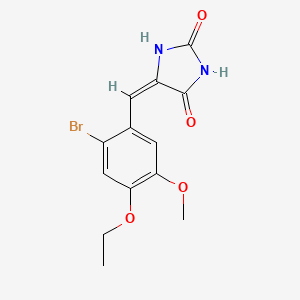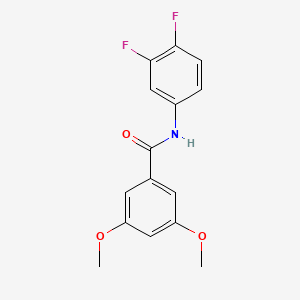![molecular formula C18H23N3O3S B5510410 4-[(3-methylphenyl)(methylsulfonyl)amino]-N-(2-pyridinylmethyl)butanamide](/img/structure/B5510410.png)
4-[(3-methylphenyl)(methylsulfonyl)amino]-N-(2-pyridinylmethyl)butanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of related sulfonamide compounds often involves steps such as chlorination, ammonolysis, and condensation, starting from specific sulfonic acids or sulfonyl chlorides. An improved process for synthesizing similar compounds has been reported to yield up to 75% through careful optimization of conditions (Zhang De-jun, 2006).
Molecular Structure Analysis
Molecular structure analysis of sulfonamide derivatives often reveals intricate details about their conformation and bonding. For example, crystallographic studies can show extensive π–π interactions and hydrogen bonding, which are crucial for understanding the compound's behavior and potential applications. One study detailed the crystal structure of a related sulfonamide, highlighting the role of π–π interactions and hydrogen bonds in stabilizing the structure (K. Balu & R. Gopalan, 2013).
Chemical Reactions and Properties
Sulfonamides, including those similar to 4-[(3-Methylphenyl)(methylsulfonyl)amino]-N-(2-pyridinylmethyl)butanamide, can undergo various chemical reactions. They can be involved in cycloaddition reactions, which are useful for creating cyclic structures and have been applied in synthesizing cyclic sulfoximines, demonstrating the versatility and reactivity of sulfonamide groups (Wenchao Ye et al., 2014).
Physical Properties Analysis
The physical properties of sulfonamide compounds can be influenced by their molecular structure. Studies on related compounds have explored aspects such as hydrophilicity, which affects their solubility and interaction with biological molecules. For instance, composite NF membranes incorporating sulfonamide polymers have shown significant hydrophilicity and salt rejection properties, indicating the potential for applications in filtration and separation technologies (M. Padaki et al., 2013).
Aplicaciones Científicas De Investigación
Desalination and Membrane Science
Researchers synthesized Poly[(4-aminophenyl)sulfonyl]butanediamide (PASB) and its methylated version (mPASB), exploring their use in composite nanofiltration (NF) membranes. These membranes demonstrated significant hydrophilicity, salt rejection capabilities, and resistance across a wide pH range, marking their potential in water treatment and desalination processes (Padaki et al., 2013).
Heterocyclic Chemistry
The compound has been utilized as a precursor in the synthesis of 2,5-disubstituted pyrroles and pyrrolidines via intramolecular cyclization, showcasing a method to generate five-membered heterocyclic compounds with both aromatic and saturated characteristics (Benetti et al., 2002).
Synthetic Organic Chemistry
A study reported the practical synthesis of N-(tert-Butoxycarbonyl)sulfamide from chlorosulfonyl isocyanate, indicating a route to generate a key intermediate for the development of novel carbapenem antibiotics (Masui et al., 2004).
Material Science and Engineering
The synthesis of novel polymers incorporating sulfonamide groups, such as fluorinated polyamides and polyimides based on noncoplanar 2,2'-dimethyl-4,4'-biphenylene units, has been explored. These materials exhibit excellent organosolubility, thermal stability, and optical properties, suggesting their utility in advanced material applications (Liaw et al., 2006).
Crystallography and Structural Analysis
Research has also focused on the crystal structure of derivatives, such as the detailed analysis of 4-(tert-butyl)-N-(pyridin-3-ylmethyl) benzenesulfonamide. These studies provide insight into molecular interactions and stability, contributing to the understanding of material properties and synthesis strategies (Balu & Gopalan, 2013).
Propiedades
IUPAC Name |
4-(3-methyl-N-methylsulfonylanilino)-N-(pyridin-2-ylmethyl)butanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23N3O3S/c1-15-7-5-9-17(13-15)21(25(2,23)24)12-6-10-18(22)20-14-16-8-3-4-11-19-16/h3-5,7-9,11,13H,6,10,12,14H2,1-2H3,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UNUBRFPXPOFOGY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)N(CCCC(=O)NCC2=CC=CC=N2)S(=O)(=O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[(3-methylphenyl)(methylsulfonyl)amino]-N-(pyridin-2-ylmethyl)butanamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-(1-naphthyl)[1,3]oxazolo[4,5-b]pyridine](/img/structure/B5510335.png)
![2-methyl-4-[4-({methyl[(1-methyl-1H-pyrazol-4-yl)methyl]amino}methyl)phenyl]-2-butanol](/img/structure/B5510343.png)

![N'-[(2-chloro-3-quinolinyl)methylene]-2-(4-methyl-2-nitrophenoxy)acetohydrazide](/img/structure/B5510361.png)

![3,5-dimethyl-N-[1-methyl-2-(3-methyl-1H-pyrazol-5-yl)ethyl]-1-benzofuran-2-carboxamide](/img/structure/B5510371.png)
![N-(4-methylphenyl)-2-[(5-phenyl-4H-1,2,4-triazol-3-yl)thio]acetamide](/img/structure/B5510383.png)
![[bis(4-methylphenyl)phosphoryl]acetic acid](/img/structure/B5510391.png)

![3-(3,5-dimethyl-1H-pyrazol-1-yl)-5-methyl-N-[(2-propoxy-1-naphthyl)methylene]-4H-1,2,4-triazol-4-amine](/img/structure/B5510411.png)
![N-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazin-2-ylmethyl)-1,2,3,4-tetrahydro-2-naphthalenecarboxamide hydrochloride](/img/structure/B5510418.png)
![3-[(6-methyl-3-pyridazinyl)oxy]-N-[3-(trifluoromethyl)phenyl]benzamide](/img/structure/B5510423.png)
![2-(7-fluoro-2-methyl-1H-indol-3-yl)-N-{[1-(3-methoxyphenyl)-1H-pyrazol-4-yl]methyl}acetamide](/img/structure/B5510427.png)